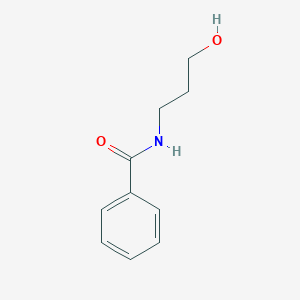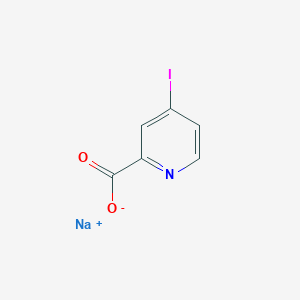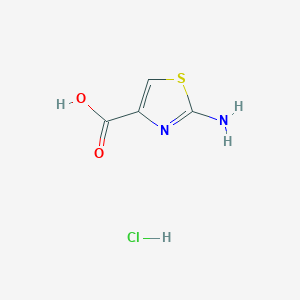
N-(3-hydroxypropyl)benzamide
Descripción general
Descripción
“N-(3-hydroxypropyl)benzamide” is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .
Synthesis Analysis
The synthesis of benzamide compounds, such as “N-(3-hydroxypropyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The products obtained from this synthesis are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “N-(3-hydroxypropyl)benzamide” is determined by its molecular formula, C10H13NO2 . Dispersion-corrected density functional calculations can be used to rationalize the subtle differences in the molecular interactions in benzamide crystals .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-hydroxypropyl)benzamide” include its molecular formula (C10H13NO2), average mass (179.216 Da), and monoisotopic mass (179.094635 Da) .Aplicaciones Científicas De Investigación
Antibacterial Activity
N-(3-Hydroxy-2-pyridyl)benzamides, a class including N-(3-hydroxypropyl)benzamide, have demonstrated antibacterial properties. They have been synthesized and shown effective against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus. Some of these compounds have exhibited significant inhibitory activity, indicating their potential in antibacterial applications (Mobinikhaledi et al., 2006).
Chemical Synthesis and Hydrolysis
Research has explored the synthesis and hydrolysis processes of N-(hydroxymethyl)benzamide derivatives, closely related to N-(3-hydroxypropyl)benzamide. Studies have found that these compounds undergo specific-base catalyzed deprotonation and amidic hydrolysis under certain conditions, which is crucial for chemical synthesis processes (Murphy et al., 2009).
Role in Medicinal Chemistry
Benzamides, including N-(3-hydroxypropyl)benzamide, are widely used in medicinal chemistry for their biological actions in treating various disorders. They serve as intermediates in synthesizing various medicinal compounds and exhibit significant antimicrobial activity. This highlights their importance in drug development and pharmaceutical research (Ammaji et al., 2019).
Neuroleptic Activity
Some benzamides have been synthesized and evaluated for their potential neuroleptic (antipsychotic) effects. These studies are vital for understanding the role of such compounds in treating mental health disorders, providing a foundation for developing new therapeutic agents (Iwanami et al., 1981).
Enzyme Inhibition
N-(3-hydroxyphenyl)benzamide and its derivatives have been synthesized and tested for enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. This research is critical for developing treatments for conditions where enzyme regulation is necessary (Abbasi et al., 2014).
Polymer Synthesis
In the field of polymer science, benzamides have been used in the synthesis of functionalized polymers. This involves the chain-end functionalization of polymers with N,N-diisopropyl-4-(1-phenylethenyl)benzamide, demonstrating the versatility of benzamides in material science applications (Summers & Quirk, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-4-7-11-10(13)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUYFPQBFPYPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495138 | |
| Record name | N-(3-Hydroxypropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)benzamide | |
CAS RN |
13609-09-1 | |
| Record name | N-(3-Hydroxypropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B7826831.png)


![4-[(2-Fluorophenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7826856.png)

